
3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-fluoro-5-(trifluoromethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzohydrazide with a nitrile oxide, which can be generated in situ from the corresponding nitro compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to the formation of different functional groups.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Cycloaddition Reactions: These reactions often require the use of catalysts such as transition metals and can be carried out under thermal or photochemical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxadiazole derivatives, while oxidation and reduction can lead to the formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms and the oxadiazole ring contribute to its binding affinity and selectivity. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenol
Uniqueness
3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Propriétés
Formule moléculaire |
C9H4F4N2O |
|---|---|
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
3-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4F4N2O/c10-7-2-5(8-14-4-16-15-8)1-6(3-7)9(11,12)13/h1-4H |
Clé InChI |
GSYCAZBGAJSNMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)F)C2=NOC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


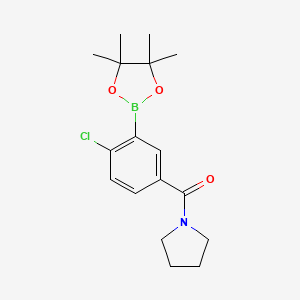

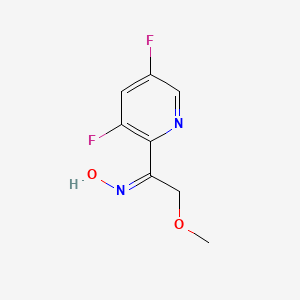
![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)
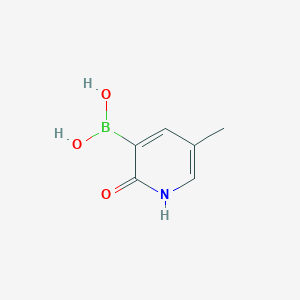
![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
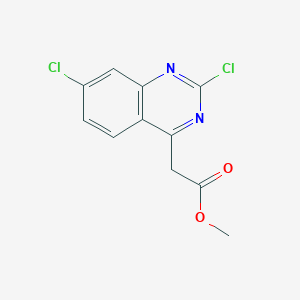
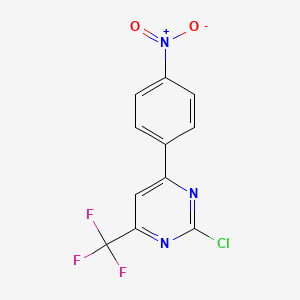
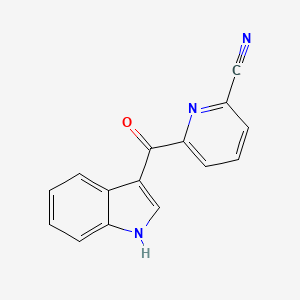
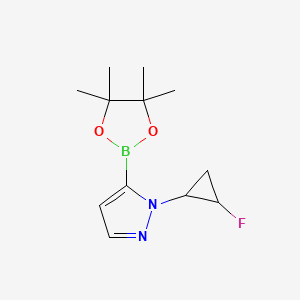
![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)



